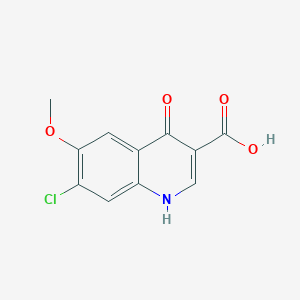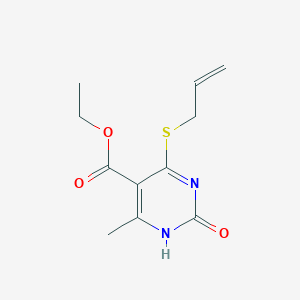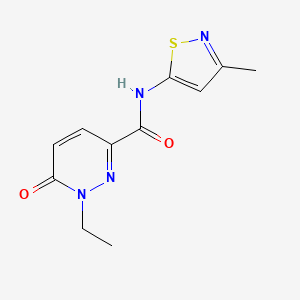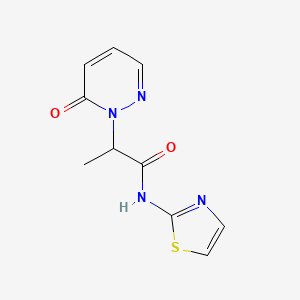![molecular formula C16H17N5S B6426412 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327444-72-2](/img/structure/B6426412.png)
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperazine ring, which is a common structural motif found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a benzothiazole ring, a piperazine ring, and a pyrimidine ring. The exact structure would require a detailed analysis of its NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra .Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 .
Mode of Action
This interaction could lead to changes in cellular processes, ultimately affecting the overall function of the cell .
Biochemical Pathways
Related compounds have been shown to impact the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole for laboratory experiments include its low cost, easy availability, and good solubility in most organic solvents. The major limitation of using this compound is its low stability, which can make it difficult to store and use for extended periods of time.
Direcciones Futuras
1. Further studies should be conducted to explore the potential of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole for the treatment of other diseases, such as diabetes, obesity, and autoimmune disorders.
2. Studies should be conducted to explore the potential of this compound as an anti-viral agent.
3. Further studies should be conducted to explore the potential of this compound as an anti-aging agent.
4. Studies should be conducted to explore the potential of this compound as an anti-obesity agent.
5. Studies should be conducted to explore the potential of this compound as an anti-cancer agent.
6. Studies should be conducted to explore the potential of this compound as an anti-inflammatory agent.
7. Studies should be conducted to explore the potential of this compound as an anti-microbial agent.
8. Studies should be conducted to explore the potential of this compound as an antioxidant.
9. Studies should be conducted to explore the potential of this compound as a neuroprotective agent.
10. Studies should be conducted to explore the potential of this compound as an immunomodulator.
Métodos De Síntesis
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is synthesized from 4-methylbenzothiazole and 2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol. The synthesis of this compound is carried out by a condensation reaction between the two starting materials. The reaction is carried out in an inert atmosphere at a temperature of 90-95°C. The reaction is usually completed in 4-6 hours and yields a product with a purity of over 95%.
Aplicaciones Científicas De Investigación
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been extensively studied for its potential applications in the fields of medicinal chemistry, drug discovery and development, and biochemistry. This compound has been found to have anti-inflammatory and anti-cancer properties, as well as anti-bacterial and anti-fungal activities. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c1-12-4-2-5-13-14(12)19-16(22-13)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXLHPFIVIILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6426340.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B6426343.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)
![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide](/img/structure/B6426363.png)





![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)
![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)
![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)